Product packaging for 2-Bromopropane(Cat. No.:CAS No. 75-26-3)

2-Bromopropane

Cat. No.: B125204
CAS No.: 75-26-3
M. Wt: 122.99 g/mol
InChI Key: NAMYKGVDVNBCFQ-UHFFFAOYSA-N
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Description

Historical Context of 2-Bromopropane Research

The study of this compound is intrinsically linked to the broader history of organohalide chemistry and the industrial need for effective, non-destructive solvents.

The foundation of organohalide chemistry in the 19th century set the stage for the synthesis and investigation of compounds like this compound. Early methods for preparing alkyl halides, such as reacting an alcohol with a hydrohalic acid, were key to accessing these compounds for further study. nih.govyoutube.com this compound can be synthesized by heating isopropyl alcohol with hydrobromic acid. youtube.comguidechem.com This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol is replaced by a bromine atom. youtube.com The development of such synthetic routes allowed chemists to explore the reactivity of alkyl halides in a variety of transformations, including elimination and substitution reactions, which remain fundamental concepts in modern organic chemistry. libretexts.orgchemguide.co.uk

In the late 20th century, the Montreal Protocol and subsequent regulations mandated the phase-out of ozone-depleting substances, including widely used chlorofluorocarbons (CFCs). epa.govnoaa.gov This created an urgent need for alternative solvents in various industrial applications, such as precision cleaning of electronics and metal degreasing. osha.govchemtronics.comgoogle.com this compound, along with its isomer 1-bromopropane (B46711), was introduced and investigated as a potential replacement for CFCs like Freon 113 due to its solvent properties, rapid evaporation, and non-flammable nature. nih.govosha.govchemtronics.com It was used as a cleaning solution in the electronics industry for assembling components like tactile switches. osha.gov This transition period spurred significant research into the properties and industrial applications of brominated propanes. osha.govchemtronics.com

Significance of this compound in Contemporary Chemical Science

This compound continues to be a compound of interest due to its utility as a building block in the synthesis of more complex molecules for various industries. atamankimya.comca.gov

This compound is a key reagent for introducing the isopropyl group into molecular structures, a common motif in many organic compounds. atamankimya.comyoutube.com Its utility stems from its ability to participate in a range of fundamental organic reactions.

One of its most important applications is in the formation of Grignard reagents. atamankimya.comdoubtnut.com By reacting this compound with magnesium metal in dry ether, isopropyl magnesium bromide is formed. doubtnut.comodinity.com This organometallic compound is a powerful nucleophile and base, widely used to create new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters. odinity.comchegg.com

Furthermore, this compound is an effective alkylating agent in nucleophilic substitution reactions. atamankimya.com It reacts with various nucleophiles to form ethers, amines, and other derivatives. atamankimya.com It can also undergo elimination reactions when treated with a strong base to form propene, a valuable gaseous alkene. libretexts.orgshout.education Other notable reactions include the Wurtz reaction, where it reacts with sodium metal to form 2,3-dimethylbutane, and halogen exchange reactions to produce compounds like 2-iodopropane. guidechem.comquora.com

Applications of this compound in Organic Synthesis
Reaction TypeReactant(s)Key Product(s)Reference
Grignard FormationMagnesium (Mg)Isopropyl magnesium bromide atamankimya.comdoubtnut.com
Nucleophilic SubstitutionSodium hydroxide (B78521) (NaOH)2-Propanol libretexts.org
EliminationPotassium hydroxide (KOH) in ethanol (B145695)Propene libretexts.orgshout.education
Wurtz ReactionSodium (Na)2,3-dimethylbutane quora.com
Halogen ExchangeSodium iodide (NaI)2-Iodopropane guidechem.com

The isopropyl group provided by this compound is a structural feature in numerous active pharmaceutical ingredients (APIs) and agrochemicals. atamankimya.comguidechem.com The compound serves as a crucial intermediate in the synthesis of these complex molecules, contributing to their biological activity and efficacy. atamankimya.comca.gov For example, it is used in the production of various pesticides and herbicides. atamankimya.com Due to its role in pharmaceutical manufacturing, sensitive methods have been developed to detect and quantify any residual this compound impurities in final drug products, such as in the anticonvulsant divalproex sodium and the prostate cancer drug abiraterone (B193195) acetate (B1210297). who.int Another related compound, Bronopol (2-bromo-2-nitro-1,3-propanediol), which has a similar structural component, is used as an antimicrobial and preservative in many cosmetic and pharmaceutical preparations. nveo.org

Overview of Research Directions and Methodologies for this compound

Research on this compound employs a wide array of modern analytical and computational techniques to understand its properties, reactivity, and presence in various matrices.

Analytical methods are crucial for its detection and quantification. Gas chromatography (GC) coupled with detectors like flame ionization detection (FID) or mass spectrometry (MS) is a common technique for analyzing this compound in air and biological samples like urine. osha.govwho.int For instance, NIOSH Method 1025 uses GC-FID for air sample analysis, while headspace GC-MS is used for sensitive detection in urine. who.int High-performance liquid chromatography (HPLC) is another method used for its separation and analysis. sielc.com

Spectroscopic methods are fundamental for structural elucidation and characterization. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and mass spectrometry provide detailed information about the molecule's structure and bonding. nih.govspectrabase.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7Br B125204 2-Bromopropane CAS No. 75-26-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromopropane
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InChI

InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3
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InChI Key

NAMYKGVDVNBCFQ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)Br
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Molecular Formula

C3H7Br
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DSSTOX Substance ID

DTXSID7030197
Record name 2-Bromopropane
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Molecular Weight

122.99 g/mol
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Physical Description

Liquid, Clear liquid; [Hawley], Colorless to slightly yellow flammable liquid.
Record name Propane, 2-bromo-
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Boiling Point

59-60 °C, 138 °F
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Flash Point

71.6 °F
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Solubility

Miscible with alcohol, benzene, chloroform, ether, SLIGHTLY SOL IN ACETONE, In water, 3,180 mg/L at 20 °C
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Density

1.31 at 20 °C/4 °C
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Vapor Density

4.27 (Air=1)
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Vapor Pressure

216.0 [mmHg], 216 mm Hg at 25 °C (extrapolated), 31.5 kPa
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Color/Form

Colorless liquid

CAS No.

75-26-3
Record name 2-Bromopropane
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Record name Isopropyl bromide
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Record name Propane, 2-bromo-
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Melting Point

-89.0 °C, Heat of fusion at melting point = 6.527X10+6 J/kmol, -128 °F
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Synthetic Methodologies and Reaction Pathways of 2 Bromopropane

Established Synthetic Routes for 2-Bromopropane

The traditional and most common methods for preparing this compound involve the reaction of isopropyl alcohol with a bromine source, often facilitated by an acid catalyst or a phosphorus-based reagent.

Hydrobromic Acid Reaction with Isopropyl Alcohol

(CH₃)₂CHOH + HBr → (CH₃)₂CHBr + H₂O bohrium.com

The mechanism begins with the protonation of the hydroxyl (-OH) group of the isopropyl alcohol by the hydrobromic acid. This step is crucial as it converts the poor leaving group (OH⁻) into a good leaving group (H₂O). youtube.com The protonated alcohol then dissociates, forming a secondary carbocation intermediate. This carbocation is subsequently attacked by the bromide ion (Br⁻) to yield the final product, this compound. youtube.com The reaction is typically performed by heating the mixture of isopropanol (B130326) and hydrobromic acid. researchgate.netmanac-inc.co.jp

Phosphorus Tribromide (PBr₃) Reaction with Isopropyl Alcohol

Another effective method for synthesizing this compound is the reaction of isopropyl alcohol with phosphorus tribromide (PBr₃). bohrium.commanac-inc.co.jpbyjus.com This reaction is particularly advantageous as it generally provides higher yields than the hydrobromic acid method and minimizes the occurrence of carbocation rearrangements, although rearrangement is not a concern for isopropyl alcohol. byjus.com The reaction proceeds via an SN2 mechanism. youtube.com

3 (CH₃)₂CHOH + PBr₃ → 3 (CH₃)₂CHBr + H₃PO₃

The mechanism involves the initial attack of the alcohol's oxygen atom on the electrophilic phosphorus atom of PBr₃, which displaces a bromide ion. youtube.com This forms a good leaving group. The displaced bromide ion then acts as a nucleophile, attacking the carbon atom bonded to the oxygen in an SN2 fashion, resulting in an inversion of configuration if the carbon were chiral. youtube.com This method is effective for primary and secondary alcohols. youtube.combyjus.com

Red Phosphorus and Bromine In Situ Generation of PBr₃

For both laboratory and larger-scale synthesis, phosphorus tribromide can be generated in situ by reacting red phosphorus with bromine in the presence of the alcohol substrate. bohrium.commanac-inc.co.jp This approach avoids the need to handle and store the corrosive and moisture-sensitive PBr₃. manac-inc.co.jp The PBr₃ is formed according to the following equation:

2 P + 3 Br₂ → 2 PBr₃ byjus.com

The freshly generated PBr₃ then reacts with the isopropyl alcohol as described in the previous section. manac-inc.co.jpyoutube.com This method involves adding bromine dropwise to a mixture of red phosphorus and the alcohol, with the reaction heat often being sufficient to maintain the required temperature. manac-inc.co.jp This technique is also used in the Hell-Volhard-Zelinsky reaction for the α-bromination of carboxylic acids. manac-inc.co.jpsciencemadness.org

Catalytic Synthesis Approaches for Brominated Alkanes

Research into greener and more efficient synthetic methods has led to the development of catalytic approaches for producing brominated alkanes. Traditional methods using strong acids like concentrated sulfuric acid present challenges such as equipment corrosion and difficult product separation. mdpi.com Solid acid catalysts offer a reusable and less corrosive alternative. mdpi.com

A notable development in the catalytic synthesis of brominated alkanes is the use of solid acid heterogeneous catalysts. One such catalyst, alumina-modified sulfated zirconia (Al₂O₃/SO₄²⁻/ZrO₂), has been successfully employed for the preparation of bromopropane from n-propanol and hydrobromic acid. bohrium.commdpi.com This catalyst provides acidic sites for the reaction to occur and can be easily separated from the reaction mixture for reuse. bohrium.com In a study, this catalyst, prepared by a co-precipitation method, demonstrated high stability and reusability. bohrium.com Under optimal conditions (110 °C), a high yield of bromopropane (96.18%) was achieved using a reactive distillation strategy, which also prevented side reactions. bohrium.commdpi.com The catalyst's effectiveness is attributed to the synergistic effect of Lewis and Brønsted acid sites, enhancing its catalytic activity. mdpi.com This methodology represents a more environmentally friendly and efficient alternative to traditional homogeneous catalysis.

Data Tables

Table 1: Reaction Conditions for this compound Synthesis

MethodReactantsCatalyst/ReagentConditionsProduct
HydrobrominationIsopropyl alcohol, Hydrobromic acidConcentrated Sulfuric AcidHeating/RefluxThis compound
Phosphorus HalideIsopropyl alcoholPhosphorus Tribromide (PBr₃)-This compound
In Situ PBr₃Isopropyl alcohol, Red Phosphorus, BromineNoneGentle boilingThis compound
Heterogeneous Catalysisn-Propanol, Hydrobromic acidAl₂O₃/SO₄²⁻/ZrO₂110 °CBromopropane

Nucleophilic Substitution Reactions Involving this compound

This compound, a secondary halogenated hydrocarbon with the formula CH₃CHBrCH₃, is a versatile reagent in organic synthesis, primarily utilized as an alkylating agent. wikipedia.orgatamankimya.com Its reactivity in nucleophilic substitution reactions is influenced by factors such as the nature of the nucleophile, the solvent, and the substrate's structure. proprep.com The carbon-bromine bond in this compound is polar, with the carbon atom being slightly positive and the bromine atom slightly negative, making the carbon susceptible to attack by electron-rich species known as nucleophiles. youtube.com

Application in Introducing Isopropyl Functional Groups

A primary application of this compound in organic synthesis is for the introduction of the isopropyl functional group into various molecules. wikipedia.orgatamankimya.comnih.gov This is achieved through nucleophilic substitution reactions where a nucleophile displaces the bromide ion, forming a new bond with the isopropyl moiety. atamankimya.com This makes this compound a valuable intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. atamankimya.comataman-chemicals.com For instance, it is used as a reagent to introduce the isopropyl group in the synthesis of various Buchwald ligands, which are important in cross-coupling reactions. ataman-chemicals.com

Formation of Ethers, Esters, and Amines

This compound serves as a key substrate for the synthesis of various classes of organic compounds through nucleophilic substitution.

Ethers: The Williamson ether synthesis is a common method for preparing ethers, involving the reaction of an alkoxide ion with an alkyl halide. pressbooks.pubmasterorganicchemistry.com To synthesize an ether from this compound, an alkoxide reacts via an SN2 mechanism. However, because this compound is a secondary halide, it is prone to a competing E2 elimination reaction, especially with hindered alkoxides. pressbooks.pubmasterorganicchemistry.com For example, the synthesis of tert-butyl isopropyl ether would be best achieved by reacting isopropoxide with tert-butyl chloride, rather than tert-butoxide with this compound, to minimize the formation of propene.

Esters: Esters can be formed when a carboxylate anion, acting as a nucleophile, attacks this compound. For example, the reaction of this compound with acetate (B1210297) ion gives isopropyl acetate exclusively as the substitution product, highlighting that acetate is a more effective nucleophile than a base in this context. vaia.com

Amines: Ammonia (B1221849) and other amines, being good nucleophiles, can be alkylated by this compound in an SN2 reaction to form alkylated amines. libretexts.orgpressbooks.pub The reaction of this compound with ammonia initially yields isopropylamine. A significant drawback of this method is the potential for over-alkylation, as the primary amine product is also nucleophilic and can react further with this compound to produce diisopropylamine, and subsequently triisopropylamine (B1593748) and the quaternary ammonium (B1175870) salt. pressbooks.pub

Synthesis of Alkylated Amines and Organometallic Compounds

Alkylated Amines: As noted, the reaction of this compound with amines can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. pressbooks.publibretexts.org For example, if ethylamine (B1201723) is used as the nucleophile, it reacts with this compound to form ethylisopropylamine (a secondary amine). This secondary amine can then react further to yield diethylisopropylamine (B1584887) (a tertiary amine). libretexts.org Controlling the reaction conditions and stoichiometry is crucial to favor the desired product.

Organometallic Compounds: this compound is a precursor for the synthesis of organometallic compounds. A prominent example is the formation of Grignard reagents by reacting this compound with magnesium metal. More specifically, it is used to generate organozinc reagents. nih.gov These reagents can be prepared by the direct insertion of zinc dust into the carbon-bromine bond of this compound, a process often facilitated by the presence of lithium chloride in solvents like tetrahydrofuran (B95107) (THF). nih.gov These organozinc compounds are valuable intermediates in various synthetic transformations, including cross-coupling reactions. nih.gov

Cross-Coupling Reactions (e.g., Negishi Cross-Coupling)

The Negishi cross-coupling is a powerful carbon-carbon bond-forming reaction that couples an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orglibretexts.org This reaction is highly versatile, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org

In the context of this compound, it can participate in Negishi coupling either directly as the organic halide or, more commonly, after being converted into an organozinc reagent like isopropylzinc bromide. nih.gov An efficient palladium-catalyzed process has been developed for the coupling of secondary alkylzinc halides, such as that derived from this compound, with various aryl bromides and chlorides. nih.gov A key challenge in these reactions is the competition between the desired reductive elimination step, which forms the product, and an undesired β-hydride elimination pathway. nih.gov The development of specialized ligands, such as CPhos, has been instrumental in promoting the desired coupling and minimizing side reactions, making this a reliable method for forming C(sp³)–C(sp²) bonds. nih.gov

Table 1: Overview of Nucleophilic Substitution Reactions with this compound

NucleophileProduct ClassReaction Name/TypeKey Considerations
Alkoxide (RO⁻)EtherWilliamson Ether Synthesis (SN2)Competition from E2 elimination is significant. pressbooks.pubmasterorganicchemistry.com
Carboxylate (RCOO⁻)EsterSN2 ReactionGenerally proceeds cleanly with good nucleophiles like acetate. vaia.com
Ammonia (NH₃) / Amines (RNH₂, R₂NH)Amine (Primary, Secondary, Tertiary)Alkylation (SN2)Over-alkylation to form mixtures of products is common. pressbooks.pub
Aryl/Vinyl Halide + Organozinc ReagentAlkylated Arene/AlkeneNegishi Cross-CouplingRequires conversion of this compound to an organozinc reagent; specialized catalysts minimize side reactions. nih.govwikipedia.org

Elimination Reactions of this compound

In addition to substitution, this compound readily undergoes elimination reactions, particularly in the presence of a strong, non-nucleophilic, or sterically hindered base. libretexts.orglibretexts.org The most common mechanism for this reaction is the E2 (bimolecular elimination) mechanism. pearson.com

The reaction is typically carried out by heating this compound with a concentrated solution of sodium or potassium hydroxide (B78521) in ethanol (B145695). libretexts.orgchemguide.co.uk In this process, the hydroxide ion (or ethoxide ion from the solvent) acts as a base, abstracting a proton from a carbon atom adjacent to the one bonded to the bromine (a β-hydrogen). chemguide.co.ukchemguide.uk This proton abstraction occurs simultaneously with the formation of a carbon-carbon double bond and the departure of the bromide ion as the leaving group. chemguide.uk

The product of this elimination reaction is propene, a gaseous alkene, which can be collected as it passes through the condenser during the reaction setup (heating under reflux). libretexts.orgchemguide.co.uk It is important to note that nucleophilic substitution and elimination are often competing reactions. libretexts.orgchemguide.co.uk The conditions of the reaction determine which pathway is favored. High temperatures and the use of a strong, concentrated base in a less polar solvent (like ethanol) favor the E2 elimination pathway, whereas lower temperatures and a more nucleophilic, less basic reagent in a polar aprotic solvent would favor the SN2 substitution pathway. libretexts.orglibretexts.org

E2 Elimination Mechanism to Produce Propene

The reaction of this compound to form propene is a classic example of an E2 elimination reaction. libretexts.orgchemguide.co.uk The "E" stands for elimination, and the "2" indicates that the reaction is bimolecular, meaning the rate of the reaction is dependent on the concentration of both the this compound (the substrate) and the base. libretexts.org This mechanism involves a single, concerted step where the base removes a proton (H+) from a carbon atom adjacent to the one bonded to the bromine (the β-carbon). libretexts.orgpearson.com Simultaneously, the electrons from the cleaved carbon-hydrogen bond move to form a pi bond between the α and β carbons, and the bromine atom departs as a bromide ion (Br⁻), which acts as the leaving group. chemguide.ukshout.education This cascade of electron movement results in the formation of the alkene, propene. libretexts.org

Role of Strong Bases (e.g., Sodium Ethoxide, Hydroxide Ions)

Strong bases are a critical requirement for an E2 reaction to proceed efficiently. libretexts.org The function of the base is to abstract a proton from the β-carbon of the alkyl halide. pearson.comproprep.com Hydroxide ions (OH⁻), typically from sodium or potassium hydroxide, are very strong bases due to their high affinity for protons, readily forming water. chemguide.ukshout.education In the E2 mechanism involving this compound, a hydroxide ion will attack and remove a hydrogen from one of the methyl (CH₃) groups. chemguide.uk

Sodium ethoxide (NaOCH₂CH₃) is another strong base commonly used to promote E2 elimination. pearson.comproprep.com When this compound is treated with sodium ethoxide, the ethoxide ion (⁻OC₂H₅) acts as the base, abstracting a β-hydrogen and leading to the formation of propene. pearson.com The effectiveness of various bases in promoting E2 reactions generally correlates with their base strength. libretexts.org For this reason, strongly basic reagents like ethoxide or hydroxide ions tend to favor the E2 pathway over competing reactions. libretexts.org

BaseChemical FormulaRole in E2 Elimination of this compound
Hydroxide IonOH⁻Acts as a strong base, abstracting a β-hydrogen to form water and initiate the elimination cascade. chemguide.ukshout.education
Sodium EthoxideNaOCH₂CH₃Provides the strong ethoxide base (⁻OC₂H₅), which removes a β-hydrogen, facilitating the formation of propene. pearson.comproprep.com
Stereochemical and Regioselectivity Considerations

The E2 reaction has specific stereochemical requirements. For the reaction to occur, the β-hydrogen and the leaving group (bromine) must be oriented in the same plane, a configuration known as periplanar. chemistrysteps.com The most favorable arrangement is anti-periplanar, where the hydrogen and the leaving group are on opposite sides of the carbon-carbon bond. chemistrysteps.comlibretexts.org This alignment allows for optimal orbital overlap in the transition state as the pi bond forms. youtube.com

Regioselectivity concerns which constitutional isomer is formed when multiple alkene products are possible. However, in the case of this compound, both β-carbons (the two methyl groups) are chemically equivalent. Therefore, deprotonation at either β-carbon leads to the formation of only one possible alkene product: propene. This symmetry simplifies the regioselectivity, as there are no constitutional isomers to consider. chemguide.uk

Competition with Nucleophilic Substitution Pathways

Reactions of alkyl halides are often characterized by a competition between elimination (E) and nucleophilic substitution (Sₙ) pathways. acs.orgnih.gov For a secondary alkyl halide like this compound, both E2 and bimolecular nucleophilic substitution (Sₙ2) are possible and often occur concurrently. libretexts.orgyoutube.comlibretexts.org In an Sₙ2 reaction, the reactant acts as a nucleophile, attacking the carbon atom bonded to the halogen and displacing the leaving group.

Several factors determine whether elimination or substitution is the dominant pathway:

Nature of the Base/Nucleophile: Strong, sterically hindered bases favor E2 elimination, whereas strong, unhindered nucleophiles that are weaker bases favor the Sₙ2 pathway. youtube.comstackexchange.com For example, sodium ethoxide is a strong base and will yield a significant amount of the E2 product, propene, though some Sₙ2 product may also form. libretexts.orgyoutube.com

Temperature: Higher temperatures generally favor elimination over substitution. youtube.com

Solvent: Polar protic solvents can favor E2, while polar aprotic solvents tend to favor Sₙ2. youtube.com

For this compound, reaction with sodium ethoxide in ethanol results in both the E2 product (propene) and the Sₙ2 product (ethyl isopropyl ether). libretexts.org The ratio of these products is influenced by the specific reaction conditions. youtube.com

FactorFavors E2 PathwayFavors Sₙ2 Pathway
Reagent TypeStrong, bulky base stackexchange.comStrong nucleophile, weak base youtube.com
SubstrateSecondary (competes with Sₙ2) libretexts.orgSecondary (competes with E2) libretexts.org
TemperatureHigh youtube.comLow youtube.com

Radical Reactions Involving this compound

Free Radical Halogenation of Alkanes

This compound can be synthesized through the free radical halogenation of propane (B168953). byjus.comyoutube.com This type of reaction involves the substitution of a hydrogen atom on an alkane with a halogen atom. byjus.comlibretexts.org Alkanes are generally unreactive, but in the presence of an energy source like ultraviolet (UV) light or high heat, they can react with halogens such as bromine (Br₂) via a radical chain mechanism. savemyexams.comdocbrown.info

When propane reacts with bromine, substitution can occur at either the primary (1°) or secondary (2°) carbon atoms, leading to a mixture of 1-bromopropane (B46711) and this compound. libretexts.org However, the reaction shows a degree of selectivity. The secondary hydrogens on the middle carbon of propane are more reactive towards hydrogen abstraction by a bromine radical than the primary hydrogens on the end carbons. youtube.comlibretexts.org This is because the secondary propyl radical formed is more stable than the primary propyl radical. As a result, this compound is the major product of the monobromination of propane. youtube.comlibretexts.org Bromination is notably more selective than chlorination in this regard. libretexts.org

Mechanisms of Radical Chain Reactions: Initiation, Propagation, Termination

The synthesis of this compound from propane and bromine proceeds through a free radical chain reaction, which consists of three distinct phases: initiation, propagation, and termination. youtube.comlibretexts.orgmasterorganicchemistry.com

Initiation: The first step is the homolytic cleavage of the relatively weak bromine-bromine bond by energy from UV light or heat. savemyexams.comchemistrysteps.com This creates two highly reactive bromine radicals (Br•), initiating the chain reaction. chemistrysteps.com

Reaction: Br₂ + energy (UV light/heat) → 2 Br• savemyexams.com

Propagation: This phase consists of a cycle of two steps that produce the product and regenerate the radical, allowing the chain to continue. libretexts.orgchemistrysteps.com

A bromine radical abstracts a hydrogen atom from the secondary carbon of a propane molecule. This is the rate-determining step and results in the formation of a more stable secondary propyl radical and a molecule of hydrogen bromide (HBr). youtube.comchemistrysteps.com

Reaction: CH₃CH₂CH₃ + Br• → CH₃ĊHCH₃ + HBr youtube.com

The newly formed propyl radical reacts with another bromine molecule (Br₂), abstracting a bromine atom to form the final product, this compound, and a new bromine radical. youtube.comlumenlearning.com This new bromine radical can then participate in another cycle of propagation.

Reaction: CH₃ĊHCH₃ + Br₂ → CH₃CH(Br)CH₃ + Br• youtube.com

Termination: The chain reaction concludes when two radical species react with each other to form a stable, non-radical molecule. libretexts.orgchemistrysteps.com These steps occur relatively infrequently due to the low concentration of radicals compared to the neutral molecules. chemistrysteps.com Possible termination reactions include:

Reaction 1: Br• + Br• → Br₂ chemistrysteps.com

Reaction 2: CH₃ĊHCH₃ + Br• → CH₃CH(Br)CH₃ chemistrysteps.com

Reaction 3: CH₃ĊHCH₃ + CH₃ĊHCH₃ → CH₃CH(CH₃)CH(CH₃)CH₃ chemistrysteps.com

Selectivity in Radical Substitution

The synthesis of this compound via the radical substitution of propane is a classic example of regioselectivity in organic chemistry. youtube.comchemistrysteps.com When an alkane with different types of hydrogen atoms, such as propane, undergoes radical halogenation, a mixture of isomeric products can be formed. ucsb.edu Propane possesses six primary hydrogens (on the two -CH₃ groups) and two secondary hydrogens (on the -CH₂- group). Statistically, if the reaction were random, one would expect the primary halide (1-bromopropane) to be the major product in a 3:1 ratio over the secondary halide (this compound). masterorganicchemistry.com However, experimental results show a strong preference for the formation of this compound. chemistrysteps.commasterorganicchemistry.com

This preference is dictated by the stability of the radical intermediate formed during the rate-determining step of the reaction, which is the abstraction of a hydrogen atom from the alkane. chemistrysteps.comalgoreducation.com The stability of alkyl radicals follows the order: tertiary > secondary > primary. youtube.comchemistrysteps.com The formation of a secondary radical is energetically more favorable than the formation of a primary radical. youtube.com Consequently, the abstraction of a secondary hydrogen from propane, leading to the more stable secondary propyl radical, is the preferred pathway, which then reacts with a halogen molecule to form this compound. ucsb.eduyoutube.com

The degree of selectivity is highly dependent on the halogen used. Radical bromination exhibits a much higher selectivity for the most substituted carbon compared to radical chlorination. chemistrysteps.commasterorganicchemistry.com In the radical bromination of propane, this compound is the overwhelmingly major product, with yields reported to be as high as 97%, while 1-bromopropane constitutes only about 3% of the product mixture. youtube.comyoutube.com In contrast, the chlorination of propane yields a mixture where 2-chloropropane (B107684) is only moderately favored over 1-chloropropane, with typical product ratios around 55% to 45%, respectively. masterorganicchemistry.comyoutube.commasterorganicchemistry.com

Table 1: Comparison of Product Distribution in the Halogenation of Propane

Halogenation Reaction1-Halopropane (%)2-Halopropane (%)Selectivity Ratio (2° vs 1°)
Chlorination4555~1.22 : 1
Bromination397~32.3 : 1
Note: Ratios are approximate and can vary with reaction conditions. Data sourced from multiple references. masterorganicchemistry.comyoutube.commasterorganicchemistry.com

The significant difference in selectivity between bromination and chlorination is explained by the Hammond Postulate. youtube.comstackexchange.com This postulate states that for an endothermic reaction, the transition state will more closely resemble the products. For an exothermic reaction, the transition state will be more similar to the reactants. stackexchange.com

The rate-determining hydrogen abstraction step in radical bromination is an endothermic process. chemistrysteps.comyoutube.com Therefore, the transition state is "late" and resembles the alkyl radical product. stackexchange.com The energetic difference between the more stable secondary radical and the less stable primary radical is strongly reflected in the activation energies for their formation. This large difference in activation energies leads to a much faster rate of formation for the secondary radical and, consequently, high selectivity for this compound. youtube.comstackexchange.com

Conversely, the hydrogen abstraction step in radical chlorination is exothermic. chemistrysteps.comyoutube.com This means the transition state is "early" and resembles the alkane reactant. stackexchange.com At this early stage, the C-H bond is only slightly broken, and the character of the alkyl radical is not as developed. As a result, the difference in stability between the incipient primary and secondary radicals has a smaller influence on the activation energies, leading to lower selectivity. youtube.comstackexchange.com

The relative reactivity of different C-H bonds towards halogen radicals further quantifies this selectivity. A secondary C-H bond is significantly more reactive than a primary C-H bond during bromination, whereas the difference in reactivity is much less pronounced during chlorination. chemistrysteps.com

Table 2: Relative Reactivity of Primary (1°) and Secondary (2°) C-H Bonds in Radical Halogenation

Halogen RadicalRelative Reactivity of 1° C-HRelative Reactivity of 2° C-HReactivity Ratio (2° vs 1°)
Chlorine (Cl·)13.93.9
Bromine (Br·)18282
Note: Reactivity factors are relative and can vary with temperature and reaction conditions. Data sourced from multiple references. chemistrysteps.com

Advanced Spectroscopic and Computational Investigations of 2 Bromopropane

Computational Chemistry Approaches for 2-Bromopropane

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules like this compound at an atomic level. researchgate.net These methods allow for the detailed examination of reaction mechanisms and energy landscapes that can be difficult to probe experimentally. researchgate.net

Theoretical Studies of Reaction Mechanisms (e.g., E2 Elimination)

Theoretical studies using computational models are instrumental in elucidating the intricate details of this process. sciepub.comsciepub.com They allow for the characterization of the reaction's transition state (TS), a fleeting, high-energy arrangement of atoms that represents the peak of the energy barrier between reactants and products. researchgate.netresearchgate.net The mechanism is stereospecific, often favoring an anti-periplanar geometry where the abstracted hydrogen and the bromine leaving group are on opposite sides of the molecule, at a dihedral angle approaching 180°. researchgate.netresearchgate.net This specific arrangement facilitates the necessary orbital overlap for the concerted bond changes. chemguide.uk Computational studies can precisely model this geometric requirement and the cascade of electron movements that lead to the formation of propene. chemguide.uk

Application of Hartree-Fock (HF) and Density Functional Theory (DFT) Methods

To model the E2 elimination of this compound, quantum chemical methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly employed. sciepub.com The HF method is a foundational ab initio approach that approximates the many-electron wavefunction of a system using a single Slater determinant. nih.gov While useful, it neglects the effects of electron correlation, treating electrons as if they move independently of one another. nih.gov

DFT, on the other hand, is a method that determines the electronic structure of a system based on its electron density. nih.gov Modern DFT implementations, particularly those using hybrid functionals like B3LYP which mix DFT with some exact exchange from Hartree-Fock, often provide a good balance of accuracy and computational cost for a wide variety of chemical systems. nih.gov For studying the reaction of this compound, both HF and DFT methods, often paired with basis sets like def2-TZVP, are used to optimize the geometries of the reactants, transition state, and products, and to calculate their respective energies. researchgate.netsciepub.com These calculations provide a comprehensive insight into the reaction mechanism. sciepub.com

Analysis of Activation Energies and Reaction Pathways

A key outcome of computational studies on reaction mechanisms is the determination of the reaction pathway and its associated activation energy (Ea). The activation energy is the minimum energy required for a reaction to occur and corresponds to the energy difference between the reactants and the transition state. For the gas-phase decomposition of this compound into propene and hydrogen bromide, an experimental activation energy has been reported as 212 kJ/mol. chegg.com

Below is a table of energies calculated for the reactants and products of the E2 elimination of this compound using both HF and DFT methods with the def2-TZVP basis set.

Table 1: Calculated Energies of Reactants and Products (in Hartrees)

Level of Theory This compound Hydroxide (B78521) ion Propene Water Bromide ion
HF/def2-TZVP –2690.15 –75.40 –117.12 –76.06 –2572.48
DFT/def2-TZVP –2692.55 –75.77 –117.87 –76.43 –2574.12

Data sourced from Lawal & Kucukkal (2024). researchgate.net

Exploration of Electronic Structure Changes and Molecular Orbitals

Computational analysis provides a dynamic picture of the changes in electronic structure and geometry as this compound converts to propene. sciepub.com By optimizing the structure of the transition state, specific changes in bond lengths and angles can be quantified. researchgate.net

In the E2 transition state, the C-Br bond elongates significantly compared to the reactant molecule, while the C-H bond being broken also lengthens. researchgate.net Concurrently, the distance between the two central carbon atoms shortens as the π-bond begins to form. researchgate.net For instance, in one DFT-level study, the C-Br bond increases from 2.00 Å in the reactant to 2.32 Å in the transition state, while the C-C bond decreases from 1.52 Å to 1.40 Å. researchgate.net The transition state is characterized by a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate leading from reactants to products. researchgate.netresearchgate.net

The table below summarizes the key geometric parameters of the E2 transition state calculated at the DFT level.

Table 2: Geometric Parameters of the E2 Transition State

Parameter Reactant (Å) Transition State (Å) Description
C-Br Bond Length 2.00 2.32 Bond breaking
C-C Bond Length 1.52 1.40 Double bond forming
C-H Bond Length 1.09 1.24 Bond breaking
O-H Bond Length N/A 1.43 Bond forming (between base and proton)

Data sourced from Lawal & Kucukkal (2024). researchgate.net

Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), further illuminates the electronic transformations during the reaction.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For this compound, rotation around the C1-C2 and C2-C3 bonds gives rise to various conformations, primarily staggered and eclipsed forms. masterorganicchemistry.com

Staggered Conformation: This is the most stable and lowest-energy conformation. chemistrysteps.com In this arrangement, the atoms or groups on adjacent carbons are positioned at a 60° dihedral angle to one another, which minimizes steric repulsion. chemistrysteps.com

Eclipsed Conformation: This is the least stable and highest-energy conformation. chemistrysteps.com Here, the atoms or groups on adjacent carbons are aligned with a 0° dihedral angle, leading to maximum steric and torsional strain. chemistrysteps.comyoutube.com

The energy difference between the staggered and eclipsed conformations of propane (B168953) is approximately 14 kJ/mol (3.4 kcal/mol). youtube.com This energy barrier is slightly higher than that of ethane (B1197151) (12 kJ/mol) due to the greater steric interaction of the larger methyl group eclipsing a hydrogen atom. chemistrysteps.commasterorganicchemistry.com For this compound, the presence of the even bulkier bromine atom would further influence the energy landscape, making the staggered conformations where the bromine atom and methyl groups are furthest apart (anti-conformation) the most energetically favorable. An energy diagram plotting potential energy against the dihedral angle of rotation would show energy minima at the staggered conformations and energy maxima at the eclipsed conformations. youtube.comorganicchemistrytutor.com

Advanced Spectroscopic Characterization Techniques

A variety of spectroscopic techniques are used to determine the structure and identify the functional groups present in this compound. These methods provide a unique "fingerprint" for the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific bonds. docbrown.info The C-H stretching vibrations appear as moderately strong bands in the 2975-2845 cm⁻¹ region. Strong absorptions between 1470 and 1370 cm⁻¹ are due to C-H deformation vibrations. A key feature is the strong absorption band at approximately 550 cm⁻¹, which is characteristic of the C-Br stretching vibration. docbrown.info The region from ~1500 to 400 cm⁻¹ is known as the fingerprint region and is unique to the molecule. docbrown.info

Table 3: Prominent Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Bond Type of Vibration
2975 - 2845 C-H (in CH₃) Stretching
1470 - 1370 C-H Deformation
1175 - 1140 C-C-C Skeletal Vibration
~550 C-Br Stretching

Data sourced from Doc Brown's Advanced Organic Chemistry. docbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon environments in the molecule. The spectrum for this compound would show two distinct signals due to the two unique carbon environments: the central carbon bonded to bromine (CH-Br) and the two equivalent terminal methyl carbons (CH₃). spectrabase.com

Mass Spectrometry (MS): Mass spectrometry involves ionizing the molecule and then detecting the mass-to-charge (m/z) ratio of the molecular ion and its fragments. A key feature in the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity, at m/z 122 and 124. docbrown.info This is due to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a natural abundance ratio of approximately 1:1. docbrown.info Any fragment containing a bromine atom will also appear as a pair of peaks separated by two mass units. The base peak (most abundant ion) is typically at m/z 43, corresponding to the isopropyl cation [CH(CH₃)₂]⁺, formed by the loss of the bromine atom. docbrown.info

Table 4: Major Fragments in the Mass Spectrum of this compound

m/z Ratio Ion Fragment Notes
122 / 124 [C₃H₇Br]⁺ Molecular ion peaks (M⁺ and M⁺+2)
43 [C₃H₇]⁺ Base peak; loss of Br

Data sourced from Doc Brown's Advanced Organic Chemistry. docbrown.info

Applications in Reaction Monitoring and Product Identification

Advanced spectroscopic techniques, in conjunction with computational chemistry, provide powerful tools for the real-time monitoring of chemical reactions involving this compound and for the definitive identification of reaction products. These methods offer detailed molecular-level insights into reaction kinetics, mechanisms, and product distributions.

In-situ (in the reaction mixture) monitoring techniques are particularly valuable as they allow chemists to track the progress of a reaction as it happens, without the need to withdraw and prepare samples for analysis. spectroscopyonline.combruker.com This provides a continuous stream of data, revealing the concentration changes of reactants, intermediates, and products over time. bruker.com Spectroscopic methods such as Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are frequently employed for this purpose. bruker.comamericanpharmaceuticalreview.com By observing the decrease in signal intensity of spectral features unique to this compound and the corresponding increase in signals for new species, a comprehensive kinetic profile of the reaction can be constructed. bruker.comyoutube.com

Product identification relies on correlating the unique spectral "fingerprint" of a molecule with its structure. Infrared spectroscopy, mass spectrometry, and NMR spectroscopy are cornerstone techniques for elucidating the structure of unknown products formed in reactions starting from this compound.

Infrared (IR) Spectroscopy is used to identify functional groups within a molecule. The IR spectrum of this compound displays characteristic absorption bands for C-H and C-Br bonds. docbrown.info When this compound undergoes a reaction, such as an elimination reaction to form propene, the disappearance of the C-Br stretching vibration and the appearance of a new C=C stretching vibration can be monitored to track the reaction's progress and confirm the identity of the alkene product. docbrown.infopearson.com The region of the IR spectrum from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region, which is unique for every compound and can be used for definitive identification by comparing it to a known spectrum. docbrown.info

Table 1: Key Infrared Absorption Frequencies

Bond Functional Group Wavenumber (cm⁻¹) Compound
C-H Alkyl ~2950 This compound
C-Br Haloalkane ~600 This compound

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound is notable for its pair of molecular ion peaks at mass-to-charge ratios (m/z) of 122 and 124. docbrown.info This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are present in an almost 1:1 ratio. docbrown.info The most abundant fragment ion, known as the base peak, typically appears at m/z 43, corresponding to the isopropyl cation ([C₃H₇]⁺) formed by the loss of the bromine atom. docbrown.info Analysis of the product mixture by MS would show the disappearance of the characteristic m/z 122/124 peaks and the emergence of new molecular ions corresponding to the products.

Table 2: Major Mass Spectrometry Peaks for this compound

m/z Value Ion Significance
122 / 124 [C₃H₇Br]⁺ Molecular Ion Peaks (due to ⁷⁹Br/⁸¹Br isotopes)

Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed information about the connectivity and chemical environment of atoms in a molecule. Both ¹H NMR and ¹³C NMR spectra are used for structural elucidation. spectrabase.com The progress of a reaction involving this compound can be followed by acquiring NMR spectra at different time intervals, which allows for the quantification of reactants and products. youtube.com

Computational Chemistry serves as a powerful complement to experimental spectroscopy. sciepub.com Methods like Density Functional Theory (DFT) can be used to model reaction pathways, such as the E2 elimination of this compound to propene. sciepub.comresearchgate.net These calculations can predict the geometries of the reactant, transition state, and product. researchgate.net Furthermore, computational models can calculate spectroscopic properties, such as vibrational frequencies, which can then be compared with experimental IR data to support product identification and provide a deeper understanding of the reaction mechanism. sciepub.comresearchgate.net For the E2 elimination of this compound, computational studies have detailed the changes in bond lengths and angles as the reaction proceeds through its transition state. sciepub.comresearchgate.net

Table 3: Calculated Parameters for the E2 Elimination of this compound (DFT Level)

Parameter Reactant (this compound) Transition State Product (Propene)
C-Br Bond Length (Å) 2.00 2.32 ---
C-C Bond Length (Å) 1.52 1.40 1.34
C-H Bond Length (Å) 1.09 1.24 ---

Data derived from computational studies on the E2 elimination reaction. sciepub.comresearchgate.netresearchgate.net

The synergy between advanced spectroscopic analysis and computational investigation enables a thorough characterization of reactions involving this compound, from real-time monitoring to the unambiguous identification of its transformation products.

Toxicological and Mechanistic Studies of 2 Bromopropane

Reproductive System Toxicity

2-Bromopropane has been identified as a significant reproductive toxicant in both humans and experimental animals. epa.gov Occupational exposure incidents, particularly in a Korean electronics factory, first brought to light its detrimental effects, which included reproductive disorders in both male and female workers. oup.comresearchgate.netnih.gov Subsequent animal studies have consistently reproduced these toxicities, establishing this compound as a potent agent against reproductive and hematopoietic organs. epa.govoup.com

In males, this compound specifically targets the testes, leading to a cascade of adverse effects on spermatogenesis. researchgate.netnih.gov The primary target cells within the male reproductive system are the spermatogonia, the foundational germ cells for sperm production. nih.govnih.gov

Exposure to this compound leads to significant damage to the testes, characterized by testicular atrophy and the destruction of key germ cells. nih.govnih.gov Studies in rats have shown that 2-BP treatment results in the disappearance of spermatogonia and the degeneration of other germ cells, which culminates in the atrophy of the seminiferous tubules. nih.gov High doses of 2-BP can decrease spermatogenesis by directly affecting spermatogonia, which then leads to the depletion of spermatocytes, spermatids, and spermatozoa, and subsequent testicular atrophy. nih.gov Research indicates that the atrophied testes may not fully recover following exposure. nih.gov

Histopathological examinations have confirmed these findings. In rats exposed to 300 ppm of this compound, a decrease in all types of germ cells was observed. oup.com At higher concentrations (1,000 ppm and 3,000 ppm), germ cells were entirely absent, with only Sertoli cells remaining. oup.com The damage is rapid, with spermatogonia disappearing in rats exposed to 3,000 ppm after just 11 days. oup.com This leads to a significant decrease in the weight of the testes and epididymis. oup.comnih.gov The mechanism underlying this cell death is suggested to be apoptosis, as evidenced by the presence of TUNEL-positive germ cells and ultrastructural changes in the testes of exposed rats. nih.gov

Table 1: Effects of this compound on Male Rat Testes

Finding Observation Source(s)
Primary Target Cell Spermatogonia nih.govnih.gov
Histopathology Disappearance of spermatogonia, degeneration of germ cells, atrophy of seminiferous tubules. nih.govnih.gov
Organ Weight Significant decrease in testes and epididymis weight. oup.comnih.gov
Cell Depletion Depletion of spermatocytes, spermatids, and spermatozoa. nih.gov

| Mechanism | Apoptotic germ cell death. | nih.gov |

A direct consequence of the damage to spermatogenesis is a severe reduction in sperm count, manifesting as oligozoospermia (low sperm count) or azoospermia (absence of sperm). researchgate.net Epidemiological studies of occupationally exposed workers were the first to identify this link, revealing decreased sperm counts in men. nih.govnih.gov In some cases, exposure to high levels of 2-BP resulted in oligo- or azoospermia. researchgate.net

Animal models have corroborated these human findings. In rats, exposure to this compound concentrations of 300 ppm and higher led to reduced sperm counts. oup.comnih.gov Studies involving intraperitoneal injections also demonstrated that high doses of 2-BP resulted in significantly lower epididymal sperm counts. jst.go.jpnih.gov These experiments confirmed that this compound is a causative agent for inducing conditions of low sperm count. jst.go.jpnih.gov

Table 2: Research Findings on this compound and Sperm Count

Study Type Subject Finding Source(s)
Occupational Exposure Male Workers Decreased sperm counts, oligozoospermia, azoospermia. researchgate.netnih.govnih.gov
Inhalation Study Rats Reduced sperm counts at ≥300 ppm. oup.comnih.gov

| Injection Study | Rats | Significantly lower sperm count with high doses. | jst.go.jpnih.gov |

In addition to reducing sperm quantity, this compound exposure also impairs sperm quality. This includes a decrease in sperm motility and an increase in morphological abnormalities. oup.comnih.gov Studies of workers occupationally exposed to 2-BP have reported decreased sperm motility. nih.gov

Animal studies have further detailed these effects. Research comparing isomers of bromopropane found that 2-BP, specifically, induced an increase in the number of sperm with abnormal heads in rats. nih.gov Inhalation exposure studies in rats also demonstrated a significant decrease in the percentage of motile sperm at concentrations of 300 ppm and above. oup.com

This compound exhibits significant toxicity to the female reproductive system, primarily targeting the ovaries and disrupting normal function. epa.govnih.gov This can lead to conditions such as primary ovarian failure. nih.govoup.com

The primary mechanism of this compound's toxicity in females is the destruction of ovarian follicles, particularly the primordial follicles and their enclosed oocytes. nih.govoup.comnih.govnih.gov This damage leads to ovarian dysfunction. nih.gov In a case involving 16 female laborers in Korea, exposure to a solvent containing this compound resulted in primary ovarian failure. nih.govoup.com Histological findings from these patients showed a reduced number and developmental arrest of primary follicles. nih.govoup.com

Studies in female rats have extensively modeled this toxicity. Exposure to 2-BP was found to cause a significant, dose-dependent reduction in the percentage of primordial, growing, and antral follicles. nih.gov This damage is believed to be caused by the induction of apoptosis in both oocytes and the surrounding granulosa cells within the primordial follicles. nih.govnih.gov Consequently, this leads to a decrease in ovarian weight, a reduction in the number of ovarian follicles, and disruptions to the estrous cycle. nih.govnih.govoup.com Long-term exposure can result in the complete disappearance of estrous cycles. oup.com These findings collectively indicate that this compound impairs ovarian function by causing a loss of oocytes. epa.gov

Table 3: Effects of this compound on Female Rat Ovaries

Finding Observation Source(s)
Primary Target Primordial follicles and oocytes. nih.govoup.comnih.govnih.govoup.com
Follicle Counts Significant reduction in primordial, growing, and antral follicles. nih.gov
Organ Weight Decreased ovarian and uterine weights. nih.govnih.gov
Function Disruption and delay of the estrous cycle. nih.govnih.govoup.com

| Mechanism | Apoptosis of oocytes and granulosa cells. | nih.govnih.gov |

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
1-Bromopropane (B46711)
Sertoli cells
TUNEL

Impact on Female Reproductive Organs

Disturbed Estrous Cycle

Exposure to this compound has been demonstrated to interfere with the normal reproductive cycle in animal models. Studies on female F344 rats have shown that administration of this compound can prolong the estrous cycle. nih.govnih.gov In one study, rats treated with this compound exhibited significantly prolonged estrous cycles compared to control animals. nih.gov Another investigation involving inhalation exposure found that while not statistically significant, the ratio of estrous cycles lasting six days or longer was approximately twofold higher in rats exposed to 1000 ppm of this compound compared to the control group. nih.gov This disruption of the estrous cycle is indicative of the compound's potential to adversely affect female reproductive physiology. The prolongation of the cycle can be a consequence of the compound's impact on ovarian function, particularly the development of follicles. nih.gov

Impairment of Oocyte Maturation and Fertilization

This compound has been shown to have detrimental effects on the critical early stages of reproduction, specifically oocyte maturation and fertilization. Research has demonstrated that this compound can significantly reduce the rates of both oocyte maturation and subsequent fertilization. nih.govnih.govmdpi.com In vitro studies have shown that the presence of this compound during oocyte maturation leads to a notable decrease in the number of oocytes that successfully mature. nih.govmdpi.com This impairment extends to the process of fertilization, with a lower success rate observed in oocytes that have been exposed to the compound. nih.govnih.govmdpi.com

Furthermore, the negative impact of this compound on these initial reproductive stages has consequences for later development. nih.govnih.gov Experiments have revealed that consumption of drinking water containing this compound led to decreased in vivo oocyte maturation and in vitro fertilization rates. nih.govnih.govmdpi.com This suggests that even systemic exposure to the compound can compromise the viability and developmental competence of oocytes. mdpi.com The damage inflicted at the oocyte stage can lead to subsequent failures in embryonic development. nih.gov

Effects on Embryonic Development

Cytotoxic Effects on Blastocysts

This compound exerts significant cytotoxic effects on blastocysts, the stage of embryonic development preceding implantation. mdpi.comnih.gov Studies have shown that exposure of mouse blastocysts to this compound leads to a decrease in the total number of cells within the blastocyst. mdpi.comnih.gov This reduction in cell number is observed in both the inner cell mass (ICM), which gives rise to the fetus, and the trophectoderm (TE), which forms the placenta. mdpi.comnih.govmdpi.com The decrease in cell proliferation is a key indicator of the compound's toxicity at this developmental stage. nih.gov Research has demonstrated a dose-dependent decrease in embryo cell number following maternal treatment with this compound. nih.gov

Table 1: Effects of this compound on Mouse Blastocyst Cell Numbers

Treatment Group Inner Cell Mass (ICM) Cell Number Trophectoderm (TE) Cell Number
Control Normal Normal
This compound (5 µM) Significantly decreased Significantly decreased
This compound (10 µM) Significantly decreased Significantly decreased

Data derived from studies on mouse blastocysts exposed to this compound for 24 hours. mdpi.comnih.gov

Impaired Implantation and Fetal Development

The cytotoxic effects of this compound on blastocysts translate into significant impairments in implantation and subsequent fetal development. mdpi.comnih.gov Blastocysts pre-treated with this compound exhibit lower success rates of implantation when transferred to host mice. mdpi.comnih.gov For those embryos that do successfully implant, in vitro treatment with the compound is associated with an increased rate of resorption of post-implantation embryos. nih.govnih.govmdpi.com

Furthermore, exposure to this compound has been shown to retard early post-implantation development. mdpi.comnih.gov This is evidenced by decreased placental and fetal weights in embryos that were exposed to this compound. nih.govnih.govmdpi.comnih.gov Studies in ICR mice have also demonstrated that maternal exposure to this compound can lead to a decrease in fetal weight and an increase in fetal malformations and ossification delays at high doses. nih.gov These findings collectively indicate that this compound can severely compromise the viability and normal development of the fetus. mdpi.com

Apoptotic Processes in Oocytes and Embryos

A primary mechanism underlying the reproductive toxicity of this compound is the induction of apoptosis, or programmed cell death, in both oocytes and embryos. nih.govnih.govmdpi.com Research has shown that this compound triggers apoptosis in a dose-dependent manner in mouse blastocysts, affecting both the inner cell mass (ICM) and the trophectoderm (TE). mdpi.comnih.govmdpi.com This induction of apoptosis is a key contributor to the observed decrease in cell numbers and subsequent developmental failures. nih.govmdpi.com

The apoptotic effects of this compound are not limited to the blastocyst stage. The compound also induces apoptosis during oocyte maturation. nih.govmdpi.com This early induction of apoptosis can have cascading effects, leading to impaired embryonic development. nih.gov Studies have demonstrated that the hazardous effects of this compound on embryonic development can be prevented by a caspase-3-specific inhibitor, suggesting that the embryonic impairment occurs via a caspase-dependent apoptotic pathway. nih.govnih.gov This indicates that this compound is a potent inducer of apoptosis in reproductive cells, which is a major factor in its teratogenic potential. nih.gov

Table 2: Apoptotic Effects of this compound on Oocytes and Blastocysts

Cell Type Effect of this compound Exposure Apoptotic Pathway
Oocyte Increased apoptosis Caspase-dependent
Blastocyst (ICM) Increased apoptosis Caspase-dependent
Blastocyst (TE) Increased apoptosis Caspase-dependent

Findings are based on in vitro studies on mouse oocytes and blastocysts. nih.govnih.govmdpi.com

Micronuclear Formation and DNA Damage

Exposure to this compound has been linked to genotoxic effects, including the formation of micronuclei and DNA damage in early embryonic cells. nih.govresearchgate.net A micronucleus is a small, extra nucleus that forms in a cell due to chromosome breakage or a failure of the mitotic spindle. nih.gov Its presence is an indicator of chromosomal instability and DNA damage. nih.gov

Studies in pregnant mice have shown that maternal administration of this compound during the early preimplantation period induces a dose-related and significant increase in the frequency of micronuclei in embryos. nih.gov This increase in micronuclei formation is accompanied by a decrease in the number of cells in the embryo, suggesting that the DNA damage is linked to impaired embryonic development. nih.gov It has been noted that cell numbers are significantly smaller in embryos that are positive for micronuclei. nih.gov this compound has been identified as a potent DNA damaging agent, and it is suggested that these various toxicities are mediated through its ability to damage DNA. researchgate.net

Hematopoietic System Toxicity

The hematopoietic system is a significant target for the toxicity of this compound. Exposure has been linked to severe effects on blood cell production and counts in both human cases and animal studies.

Pancytopenia and Bone Marrow Hypoplasia

Exposure to this compound can lead to pancytopenia, a serious condition characterized by a reduction in all three major types of blood cells: red blood cells, white blood cells, and platelets. medscape.com This condition is often a consequence of bone marrow hypoplasia, which is a state of decreased cell production in the bone marrow. medscape.com

In cases of occupational exposure, such as among workers in a Korean electronics factory, marked pancytopenia with significantly hypoplastic bone marrow was observed. nih.gov Animal studies have successfully reproduced these toxic effects. nih.gov Research on male Wistar rats exposed to this compound revealed a hypoplastic profile in the bone marrow, characterized by the replacement of hematopoietic tissue with fatty spaces. oup.com These findings suggest that this compound induces a reduction in hematopoietic cells within the bone marrow, leading to a state of persistent pancytopenia. oup.com

Decreased Leukocyte, Erythrocyte, and Platelet Counts

A consistent finding in toxicological studies of this compound is a notable decrease in circulating leukocytes (white blood cells), erythrocytes (red blood cells), and platelets. oup.comnih.gov

Studies in male Sprague-Dawley rats demonstrated that exposure to this compound resulted in significantly reduced numbers of white blood cells, red blood cells, and platelets. nih.gov Similarly, research on male Wistar rats showed that inhalation exposure led to decreased numbers of erythrocytes and platelets. oup.com Leukocyte counts were also diminished at higher exposure concentrations. oup.com These results highlight the compound's detrimental effect on multiple blood cell lineages.

Table 1: Hematological Effects of this compound Exposure in Animal Models

Blood Cell Type Observed Effect Reference
Leukocytes (White Blood Cells) Significantly decreased oup.comnih.gov
Erythrocytes (Red Blood Cells) Significantly decreased oup.comnih.gov
Platelets Significantly decreased oup.comnih.gov

Carcinogenicity Studies

Animal models have been crucial in identifying the carcinogenic potential of this compound, revealing it as a substance capable of inducing tumors in various organs.

Evidence of Multi-Organ Carcinogenicity in Animal Models

Long-term inhalation studies have provided clear evidence that this compound is a multi-organ carcinogen in animal models. researchgate.netnih.govsanei.or.jp A two-year study involving F344 rats exposed to this compound vapor resulted in the development of tumors in a wide range of organs. nih.gov

In male rats, a significantly increased incidence of tumors was observed in Zymbal's gland, skin, small and large intestines, and thyroid, among others. nih.govaminer.cn In female rats, there was a significant increase in tumors of the mammary gland and vagina, as well as large granular lymphocytic leukemia. nih.govaminer.cn These findings from comprehensive animal bioassays underscore the compound's ability to induce cancer across multiple organ systems. researchgate.netnih.gov

Lung Tumor Development

An increased trend in the incidence of lung tumors has been noted in animal studies investigating the carcinogenicity of this compound. nih.gov In a two-year inhalation study with F344 rats, an upward trend in lung tumor incidence was observed in males. nih.govaminer.cn Furthermore, a 26-week inhalation study using a rasH2 mouse model also showed a positive trend in the incidence of lung tumor development in both male and female mice. researchgate.net

Intestinal Tumors (Rare in Rats)

A particularly significant finding from carcinogenicity studies is the induction of intestinal tumors in rats, a type of tumor not commonly seen in this species. researchgate.netnih.gov In a two-year inhalation study, a significant increase in adenocarcinomas of the large intestine was found in male F344 rats. researchgate.netnih.gov An increased trend for large intestine tumors was also noted in female rats. nih.gov The study highlighted that this compound's genotoxicity causes DNA mutations in various organs, with the large intestine being notably affected. sanei.or.jp

Table 2: Carcinogenic Findings in F344 Rats Exposed to this compound

Organ Neoplastic Finding Reference
Multiple Organs Increased tumor incidence in skin, intestines, thyroid, mammary gland, etc. nih.govaminer.cn
Lung Increased trend in tumor incidence nih.gov
Large Intestine Significantly increased incidence of adenocarcinoma (males) researchgate.netnih.gov

Mechanistic Investigations of Carcinogenesis (e.g., Genotoxicity, Immunosuppression, Oxidative Stress)

The carcinogenic activity of this compound (2-BP) is understood to arise from several interconnected biological disruptions, primarily genotoxicity, immunosuppression, and oxidative stress. nih.gov

Immunosuppression: Exposure to 2-BP can lead to toxic effects on the hematopoietic system, which is responsible for creating blood cells, including those vital for immune function. researchgate.net This can result in a compromised immune system, a condition known as immunosuppression. nih.gov A suppressed immune system is less capable of identifying and destroying nascent cancer cells, which can facilitate tumor growth and development. Both 2-BP and its isomer, 1-bromopropane, are recognized for sharing key characteristics of carcinogens, including the ability to cause immunosuppression. nih.gov

Oxidative Stress: The metabolic processing of 2-BP in the body can generate reactive oxygen species (ROS). These unstable molecules cause oxidative stress, a state of cellular damage that can affect DNA, proteins, and lipids. nih.gov This damage is a significant contributor to carcinogenesis, as it can lead to mutations and disrupt normal cellular signaling pathways. The induction of oxidative stress is considered a shared mechanistic characteristic between 2-BP and 1-BP in their roles as carcinogens. nih.gov

Comparative Toxicology with Related Bromopropanes (e.g., 1-Bromopropane)

A comparative analysis of this compound and its structural isomer, 1-bromopropane (1-BP), highlights important distinctions in their toxicological profiles, particularly concerning target organs, alongside certain shared carcinogenic traits. nih.gov

Differences in Target Organ Toxicity

While both 2-BP and 1-BP are recognized toxicants, their primary targets within the body differ substantially. The principal toxic effects of 2-BP manifest in the reproductive and hematopoietic systems. researchgate.netnih.gov Specifically, 2-BP targets spermatogonia in males and the oocytes within primordial follicles in females. nih.gov In contrast, 1-BP is primarily a potent neurotoxic agent, affecting the central and peripheral nervous systems. nih.gov Although 1-BP also exhibits reproductive toxicity, its target cells are different, inhibiting spermiation in males and disrupting follicular development in females, and it is generally considered less potent in this respect than 2-BP. nih.gov

Table 1: Comparison of Target Organ Toxicity between this compound and 1-Bromopropane

Feature This compound (2-BP) 1-Bromopropane (1-BP)
Primary Toxicity Reproductive & Hematopoietic Toxicity researchgate.netnih.gov Neurotoxicity nih.gov
Primary Target Organs Reproductive System, Hematopoietic System researchgate.netnih.gov Central & Peripheral Nervous System nih.gov
Male Reproductive Target Cells Spermatogonia nih.gov Spermiation Process nih.gov

| Female Reproductive Target Cells | Oocytes in Primordial Follicles nih.gov | Follicle Development nih.gov |

Shared Carcinogenic Characteristics

Despite the differences in their primary target organs, both this compound and 1-bromopropane are considered carcinogenic. nih.gov Two-year inhalation studies in rats demonstrated that 2-BP causes tumors in multiple organs. oup.com Similarly, studies have shown that 1-BP induces various types of malignancies in rats, including rare tumors of the large intestine and skin. nih.govnih.gov The International Agency for Research on Cancer (IARC) has noted that both compounds share several key characteristics of carcinogens. nih.gov The underlying mechanisms for this shared carcinogenicity are believed to involve genotoxicity and oxidative stress. nih.govnih.gov

Molecular Mechanisms of Toxicity

At the molecular level, the toxicity of this compound is driven by processes that trigger programmed cell death and cause direct damage to genetic material.

Caspase-Dependent Apoptotic Pathways

Apoptosis, or programmed cell death, is a key mechanism in 2-BP toxicity. This process is mediated by a family of proteases called caspases. nih.gov When activated by a toxic stimulus, initiator caspases like caspase-2 can trigger a cascade involving the activation of executioner caspases, such as caspase-3. nih.govresearchgate.net This cascade leads to the systematic breakdown of cellular components, resulting in cell death. nih.gov The induction of apoptosis via these caspase-dependent pathways is a significant contributor to the tissue damage observed in the reproductive and hematopoietic systems following 2-BP exposure.

Depurination of Nucleic Acids

A fundamental molecular mechanism of 2-BP's genotoxicity is the depurination of nucleic acids. nih.gov Depurination is the process where a purine (B94841) base (adenine or guanine) is released from the DNA backbone due to the cleavage of the N-glycosidic bond. plos.orgnih.gov Studies have shown that this compound can induce the depurination of nucleosides and DNA under physiological conditions. nih.gov This chemical damage creates an apurinic (AP) site in the DNA strand. plos.org Such AP sites are non-coding lesions that can lead to mutations during DNA replication if they are not repaired, contributing directly to the mutagenic and carcinogenic effects of the compound. plos.org

Table 2: Compound Names Mentioned in this Article

Compound Name
1-Bromopropane
This compound
Adenine

Environmental Impact and Risk Assessment of 2 Bromopropane

Atmospheric Behavior and Environmental Fate

The environmental journey of 2-bromopropane (2-BP), particularly its behavior in the atmosphere, is dictated by its chemical structure and reactivity. Initially considered an alternative to ozone-depleting substances like chlorofluorocarbons (CFCs), its atmospheric fate has been a subject of scientific scrutiny. nih.govjodrugs.com

This compound was introduced in some industries as a substitute for CFCs and other solvents that were found to be detrimental to the Earth's stratospheric ozone layer. nih.govnih.gov The potential of a substance to damage the ozone layer is quantified by its Ozone Depletion Potential (ODP), a relative measure where the reference compound, trichlorofluoromethane (B166822) (CFC-11), is assigned an ODP of 1.0. wikipedia.orgepa.gov Substances containing bromine can have very high ODPs if they are stable enough to reach the stratosphere, where they can catalytically destroy ozone with greater efficiency than chlorine. wikipedia.org

However, the ODP is strongly influenced by a compound's atmospheric lifetime; substances that are removed quickly from the troposphere have a reduced chance of reaching the stratosphere. wikipedia.org While a specific ODP for this compound is not consistently cited, studies on its isomer, 1-bromopropane (B46711), provide valuable context. 1-bromopropane has a very short atmospheric lifetime of about 11 days and a correspondingly low ODP, estimated to be in the range of 0.006 to 0.026-0.1. uiuc.eduillinois.eduunep.org Given that this compound also has a short atmospheric lifetime due to similar degradation mechanisms, its ODP is expected to be similarly low. Its primary impact on air quality is as a volatile organic compound (VOC), which can participate in photochemical reactions in the lower atmosphere. youtube.com

The persistence of a chemical in the atmosphere is determined by its removal pathways. For this compound, the two primary potential pathways are direct photolysis and reaction with atmospheric oxidants, principally the hydroxyl radical (•OH).

Direct Photolysis : This process involves the breakdown of a molecule by the direct absorption of solar radiation. youtube.comlibretexts.org However, this compound is not expected to undergo significant direct photolysis in the troposphere. This is because it lacks the necessary functional groups (chromophores) that absorb sunlight at wavelengths greater than 290 nm, which is the range of solar radiation that penetrates the lower atmosphere.

Hydroxyl Radical Reactions : The dominant degradation pathway for this compound in the atmosphere is its reaction with hydroxyl radicals. illinois.edunih.gov These highly reactive radicals are ubiquitous in the troposphere and initiate the oxidation of most organic compounds. youtube.com The reaction of •OH with this compound proceeds via hydrogen atom abstraction. This initial step leads to a cascade of further reactions, ultimately breaking down the original molecule. shout.education Studies on the hydroxyl-radical-initiated oxidation of bromopropane indicate that this process leads to the formation of various degradation products, with bromoacetone (B165879) being a major species. nih.gov The rapid rate of this reaction results in a short atmospheric lifetime for this compound, estimated to be on the order of days to a few weeks, similar to its isomer 1-bromopropane. uiuc.eduillinois.edunih.gov

Environmental Monitoring and Contaminant Levels

Monitoring for this compound has been primarily focused on occupational environments where it has been produced or used. Air monitoring methods have been developed and validated to assess worker exposure. The standard method involves drawing a known volume of air through a solid sorbent tube, typically containing charcoal, to capture the chemical. who.intosha.gov The collected sample is then desorbed with a solvent and analyzed using gas chromatography with a flame ionization detector (GC-FID) or an electron capture detector (GC-ECD). who.intnih.gov Passive sampling badges are also utilized for personal monitoring over a full work shift. who.int

Exposure data from various industrial settings reveal a wide range of contaminant levels. In a Korean electronics factory where this compound was used as a cleaning solvent, significant worker exposures were documented. nih.gov Similarly, studies in a Chinese factory also measured workplace concentrations. who.int In the United States, this compound is primarily encountered as an impurity in 1-bromopropane formulations, which are used in applications like vapor degreasing and spray adhesives. nih.gov Surveys conducted by the National Institute for Occupational Safety and Health (NIOSH) at facilities using 1-bromopropane have detected this compound, though typically at lower concentrations than in the Asian factories where it was a primary solvent. nih.gov

Biological monitoring offers another avenue for assessing exposure. Studies have shown that analyzing urine for metabolites of this compound, such as acetone (B3395972) and bromide ion, can be a viable method for quantifying an individual's uptake of the substance. nih.gov

Reported Occupational Exposure Levels of this compound
Location / IndustryType of MeasurementConcentration Range (ppm)Reference
Korean Electronics FactoryPersonal TWA (manufacturing workers)2.87 - 16.18 ppm nih.govwho.int
Korean Electronics FactoryPeak Exposure (detector tube)2.5 - 110.8 ppm nih.gov
U.S. Spray Adhesive/Degreasing OperationsFull Workshift Personal TWA<0.01 - 0.55 ppm nih.gov
U.S. Spray Adhesive/Degreasing OperationsShort-Term (15 min)<0.1 - 0.4 ppm nih.gov
Chinese 2-BP Production FactoryPersonal TWA (Male Workers)<0.2 - 5.84 ppm who.int
Chinese 2-BP Production FactoryPersonal TWA (Female Workers)<0.2 - 16.18 ppm who.int

Risk Assessment and Occupational Exposure Limits

The risk assessment for this compound is informed by extensive toxicological data from animal studies and human case reports. The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2A carcinogen, meaning it is "probably carcinogenic to humans". aiha.org This classification is based on sufficient evidence of carcinogenicity in experimental animals and strong mechanistic evidence. aiha.org Furthermore, under California's Proposition 65, this compound is listed as a chemical known to cause cancer and reproductive toxicity. ca.gov

The U.S. National Toxicology Program (NTP), through its Center for the Evaluation of Risks to Human Reproduction (CERHR), has concluded that there is clear evidence of adverse reproductive effects in laboratory animals and that human exposure may also cause reproductive harm in both males and females if exposures are sufficiently high. nih.govca.gov

Despite these findings, several major regulatory and advisory bodies in the United States have not established specific occupational exposure limits (OELs) for this compound. As of recent data, the Occupational Safety and Health Administration (OSHA), NIOSH, and the American Conference of Governmental Industrial Hygienists (ACGIH) have not set a Permissible Exposure Limit (PEL), Recommended Exposure Limit (REL), or Threshold Limit Value (TLV), respectively, for 2-BP. osha.gov In contrast, Korea was the first country to establish a formal OEL for this compound following outbreaks of toxicity in its factories. osha.gov One study of workers exposed at time-weighted average (TWA) concentrations below 10 ppm did not find severe cases of reproductive disorders but suggested that a potential adverse effect on blood-forming tissues could not be ruled out. nih.gov

Occupational Exposure Limits (OELs) for this compound
OrganizationLimit TypeValueNotes
OSHA (USA)PEL (8-hour TWA)Not Established osha.gov
NIOSH (USA)REL (Up to 10-hour TWA)Not Established osha.gov
ACGIH (USA)TLV (8-hour TWA)Not Established osha.gov
KoreaOELEstablishedWas the first country to establish an OEL. osha.gov

Applications of 2 Bromopropane in Specialized Synthesis and Materials Science

Synthesis of Complex Organic Molecules

The carbon-bromine bond in 2-bromopropane is moderately reactive, allowing for controlled introduction of the isopropyl moiety, a common structural feature in many biologically active and functional molecules. chemicalbook.com

Intermediates for Pharmaceuticals and Agrochemicals

This compound is a key intermediate in the manufacturing of a wide range of organic chemicals, including active pharmaceutical ingredients (APIs) and agrochemicals. calpaclab.comchemicalbook.com Its role as an alkylating agent is fundamental in building the carbon skeleton of more complex molecules. sigmaaldrich.com In the pharmaceutical industry, it is used to synthesize compounds where a branched alkyl group, specifically the isopropyl group, is essential for the molecule's therapeutic activity. chemicalbook.comsigmaaldrich.com For instance, it is employed in the synthesis of molecules like β-receptor agonists, where the isopropyl group modifies the side chain to achieve the desired pharmacological effect. sigmaaldrich.com

Similarly, in the agrochemical sector, this compound serves as a precursor for various pesticides. youtube.com It is a raw material in the production of herbicides such as metolachlor. sigmaaldrich.com The compound's utility extends to the synthesis of dyes and other organic intermediates, highlighting its broad applicability in industrial organic chemistry. calpaclab.comchemicalbook.com

Total Synthesis of Natural Products (e.g., Lamellarin D, H, Ningalin B, Dichroanal)

The strategic importance of this compound is evident in its application as a starting material in the total synthesis of several complex marine alkaloids and diterpenoids. chemicalbook.com These natural products often possess significant biological activities, making their synthesis a key target for medicinal chemistry research. rsc.orgwikipedia.org

Lamellarins: this compound is utilized in the synthesis of lamellarin D and lamellarin H. chemicalbook.com The lamellarins are a family of polycyclic marine alkaloids known for their potent cytotoxic and anti-cancer properties. rsc.orgmdpi.com In these syntheses, the isopropyl group from this compound is often incorporated to form an isopropoxy substituent on an aromatic ring, a key structural feature of these natural products. nih.gov

Ningalin B: This marine alkaloid, which exhibits potent activity in reversing multidrug resistance (MDR) in cancer cells, has also been synthesized using this compound as a precursor. wikipedia.orgchemicalbook.com The synthesis of ningalin B involves the construction of a densely functionalized pyrrole (B145914) core, where this compound provides a necessary isopropyl group. wikipedia.org

(±)-Dichroanal: The total synthesis of this 4a-methyltetrahydrofluorene diterpenoid has been achieved through multi-step sequences where this compound can serve as the source for the isopropyl group. chemicalbook.comthermofisher.com

Formation of Grignard Reagents

One of the most fundamental and widely used applications of this compound in organic synthesis is the formation of its corresponding Grignard reagent, isopropylmagnesium bromide. specialchem.combsef.com This reaction involves the treatment of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether. specialchem.com

Reaction to Form Isopropylmagnesium Bromide

Reactant 1 Reactant 2 Solvent Product
This compound (CH₃CHBrCH₃) Magnesium (Mg) Dry Ether Isopropylmagnesium Bromide ((CH₃)₂CHMgBr)

The magnesium undergoes oxidative addition into the carbon-bromine bond, transforming the electrophilic secondary carbon of this compound into a highly nucleophilic carbon in the Grignard reagent. specialchem.combsef.com This polarity reversal (umpolung) makes isopropylmagnesium bromide a powerful tool for forming new carbon-carbon bonds. bsef.com It readily reacts with electrophiles like aldehydes, ketones, and esters to produce secondary or tertiary alcohols, effectively adding the isopropyl group to a new carbon center. bsef.com This reagent is highly reactive and serves as a cornerstone for building more complex molecular architectures from simple precursors. specialchem.com

Synthesis of Chiral Compounds

While this compound itself is an achiral molecule because the central carbon is bonded to two identical methyl groups, it is a valuable reagent in the synthesis of chiral compounds. Asymmetric synthesis is crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical industry where the stereochemistry of a drug can determine its efficacy and safety.

The isopropyl group introduced by this compound can be incorporated into a molecule at or near a developing stereocenter. The synthesis of chiral compounds using achiral precursors like this compound relies on the use of chiral auxiliaries, chiral catalysts, or biocatalysis. For example, a reaction might involve the addition of isopropylmagnesium bromide (derived from this compound) to a prochiral ketone in the presence of a chiral ligand, leading to the formation of an alcohol with a specific stereochemistry. The synthesis of various chiral sulfinyl compounds and chiral cyclopropane-carboxaldehydes demonstrates methodologies where an isopropyl group could be part of the final, enantiomerically enriched structure.

Role in Polymer Modification and Specialty Monomer Production

In the realm of materials science, this compound serves as a precursor in the production of specialty chemicals used in polymers. chemicalbook.com Its primary contribution is in the synthesis of additives that modify polymer properties, such as flame retardancy.

Brominated flame retardants (BFRs) are a class of organobromine compounds added to plastics and textiles to inhibit or slow the spread of fire. nih.gov These compounds can act in the gas phase by releasing bromine radicals that interfere with the combustion chain reaction, or in the solid phase by promoting the formation of a protective char layer. This compound can be used as a starting material or an intermediate in the synthesis of more complex brominated molecules that are then incorporated into polymer matrices. sigmaaldrich.com Some modern flame retardants are high molecular weight brominated polymers, designed to be less bioavailable and more environmentally benign. The synthesis of such polymeric flame retardants can involve brominated monomers, for which this compound could be a potential building block.

Catalyst Development and Ligand Synthesis

The isopropyl group is a common structural motif in ligands used for transition metal catalysis. The steric and electronic properties of these ligands are critical for the activity and selectivity of the catalyst. This compound is a key reagent for introducing the isopropyl group onto the aromatic backbones of phosphine-based ligands. chemicalbook.com

A prominent example is in the synthesis of Buchwald ligands, a class of bulky, electron-rich phosphine (B1218219) ligands that are highly effective for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. The isopropyl groups on the aryl rings of these ligands enhance the catalyst's stability and reactivity. The synthesis of these specialized ligands often involves the reaction of an aryl halide with an organometallic reagent or the alkylation of an aryl amine or phenol, where this compound or its derivatives can be used to install the necessary isopropyl substituents. chemicalbook.com

Future Directions and Emerging Research Areas

Elucidation of Remaining Toxicological Mechanisms

While significant research has established the reproductive and hematopoietic toxicity of 2-bromopropane, the precise molecular and cellular pathways are not fully understood. nih.govnih.gov Initial incidents and subsequent animal studies revealed that this compound targets specific cells involved in reproduction and blood formation. nih.govnih.gov In male rats, it affects spermatogonia, the foundational cells for sperm production. nih.gov In females, the primary targets are oocytes within primordial follicles. nih.gov

Further research has pointed towards several underlying mechanisms. One proposed pathway involves the induction of DNA damage and the impairment of cellular defenses against oxidative stress. ca.gov Studies on primary cultures of rat Leydig cells indicated that this compound enhances lipid peroxidation, a process where free radicals damage lipids in cell membranes, leading to cell damage. ca.gov The dose-response relationship in humans and the specific biomolecular interactions that trigger these effects remain areas for continued investigation. nih.gov Elucidating these mechanisms is crucial for developing targeted therapeutic strategies and for accurately assessing the risks associated with exposure.

Table 1: Known and Investigated Toxicological Mechanisms of this compound

Target SystemAffected Cells / TissuesProposed Molecular MechanismResearch Finding Reference
Male Reproductive SystemSpermatogonia, Leydig CellsInduces DNA damage, enhances lipid peroxidation, impairs antioxidant defenses. nih.govca.gov
Female Reproductive SystemOocytes in primordial folliclesTargets primordial germ cells, leading to ovarian failure. nih.govnih.gov
Hematopoietic SystemBone MarrowLeads to hypoplastic marrow and pancytopenia (reduction in all blood cell types). nih.gov

Development of Safer Alternatives and Green Chemistry Approaches

The toxic properties of this compound underscore the importance of developing safer alternatives, guided by the principles of green chemistry. nih.govnih.gov Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgmdpi.com The case of this compound, which was itself introduced as a substitute for ozone-depleting chlorofluorocarbons, highlights the critical need for thorough toxicological assessment before a new chemical is widely adopted. nih.gov

The development of alternatives involves several key green chemistry strategies:

Use of Safer Solvents: The search for replacements prioritizes solvents with low toxicity, such as water, supercritical fluids like CO2, or biodegradable bio-based solvents. nih.govnih.gov These are chosen to minimize risks to human health and the environment. nih.gov

Inherently Safer Chemistry: This principle involves designing synthetic routes to use and generate substances with minimal toxicity. nih.gov This proactive approach, also known as sustainable molecular design, considers potential biological activities early in the chemical design phase to avoid developing hazardous compounds. acs.org

Biocatalysis: Utilizing enzymes and microorganisms to perform chemical transformations offers a highly selective and efficient alternative to traditional chemical processes. mdpi.com Biocatalysis operates under mild conditions and reduces the need for hazardous reagents and solvents. nih.gov

The introduction of 1-bromopropane (B46711) as an alternative to this compound also resulted in identified toxicities, reinforcing the principle that substitutes must be rigorously evaluated and not assumed to be safe. nih.govnih.gov

Advanced Computational Modeling for Predictive Toxicology and Reaction Design

Computational modeling is a transformative tool in modern chemistry and toxicology, enabling the prediction of a chemical's properties and behavior without extensive animal testing. fiveable.me These in silico methods are vital for assessing compounds like this compound and for designing safer alternatives. acs.orgnih.gov

Predictive Toxicology: Quantitative Structure-Activity Relationship (QSAR) models are used to predict the toxicity of a chemical based on its molecular structure. fiveable.me By analyzing the structural features of this compound and comparing them to a database of compounds with known toxicities, QSAR can estimate its potential hazards. More advanced machine learning and deep learning algorithms can analyze complex datasets to identify subtle patterns linking chemical structures to toxicological outcomes. fiveable.menih.gov Physiologically Based Pharmacokinetic (PBPK) models simulate the absorption, distribution, metabolism, and excretion (ADME) of a chemical in the body, providing insights into how it might reach and affect target organs. fiveable.menih.gov

Reaction Design: Computational tools also aid in designing more efficient and sustainable chemical reactions. Computer-Aided Synthesis Planning (CASP) can propose optimal synthetic routes, potentially minimizing the use of hazardous reagents and the formation of byproducts. For reactions involving this compound, such as elimination reactions to produce propene, computational models can help optimize conditions (e.g., temperature, solvent) to maximize yield and reduce energy consumption, aligning with green chemistry principles. libretexts.orgchemguide.co.uk

Table 2: Applications of Computational Modeling for this compound

Modeling ApproachApplication AreaSpecific Goal
QSAR (Quantitative Structure-Activity Relationship)Predictive ToxicologyForecast reproductive and hematopoietic toxicity based on molecular descriptors.
PBPK (Physiologically Based Pharmacokinetic)Predictive ToxicologyModel the distribution and metabolism of this compound to understand target organ exposure.
Machine Learning / Deep Learning Predictive ToxicologyIdentify novel structure-toxicity relationships and predict effects for related bromoalkanes.
CASP (Computer-Aided Synthesis Planning)Reaction DesignDesign efficient and greener synthetic routes utilizing or avoiding this compound.

Exploration of Novel Synthetic Applications

While this compound is a well-established reagent in fundamental organic synthesis, emerging methodologies offer the potential for novel applications. Traditionally, its primary use is in nucleophilic substitution and elimination reactions. chemguide.co.uk For instance, when heated with a concentrated solution of sodium hydroxide (B78521) in ethanol (B145695), this compound undergoes an elimination reaction to form propene gas. libretexts.orgchemguide.co.uk

Modern synthetic chemistry, however, presents new possibilities:

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) have become powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While typically used with aryl or vinyl halides, advancements in catalyst and ligand design are expanding the scope to include alkyl halides like this compound for constructing complex molecular architectures.

Photoredox Catalysis: This technique uses visible light to generate highly reactive intermediates under mild conditions. It opens up new pathways for the functionalization of C-H bonds and the formation of complex molecules, and could potentially engage simple alkyl bromides in novel transformations that are not achievable with traditional thermal methods.

The exploration of these advanced synthetic routes could allow this compound and similar simple haloalkanes to be used as building blocks for a wider range of valuable and complex molecules, moving beyond their traditional roles in synthesis.

Table 3: Synthetic Reactions Involving this compound

Reaction TypeReagents & ConditionsProduct(s)Classification
Elimination Ethanolic NaOH or KOH, heatPropeneTraditional
Nucleophilic Substitution Aqueous NaOH, heatPropan-2-olTraditional
Cross-Coupling (Potential) Palladium or Nickel catalyst, base, coupling partnerFunctionalized propane (B168953) derivativesNovel/Exploratory
Photoredox Catalysis (Potential) Photocatalyst, light, reaction partnerComplex functionalized moleculesNovel/Exploratory

Q & A

Basic Research Questions

Q. What experimental models are most suitable for assessing the reproductive and hematopoietic toxicity of 2-bromopropane?

  • Methodology : Use rodent models (e.g., rats or mice) to evaluate gonadal atrophy, bone marrow suppression, and hematological parameters. Dose-response studies should span acute (7–14 days) and subchronic (90 days) exposures, with histopathological analysis of reproductive organs and blood cell counts .
  • Data Interpretation : Compare results to human epidemiological data (if available) and validate findings using in vitro assays (e.g., cell viability tests on germ cells or hematopoietic stem cells) .

Q. How can researchers optimize synthesis protocols for this compound to ensure reproducibility?

  • Experimental Design : Standardize reaction conditions (e.g., molar ratios of propane to HBr, temperature, catalysts) and characterize products using GC-MS or NMR. Document purity (>99%) and byproduct profiles .
  • Troubleshooting : Address variability in yield by controlling moisture levels (HBr is hygroscopic) and side reactions (e.g., radical recombination in free-radical bromination) .

Q. What methods are recommended for determining the physicochemical properties of this compound (e.g., log Kow, vapor pressure)?

  • Techniques : Use shake-flask or HPLC methods for log Kow (reported as 1.9 ). Measure vapor pressure via gas saturation or static methods at 25°C (reference value: ~60.6 mmHg ).
  • Validation : Cross-check with computational models (e.g., EPI Suite) and ensure consistency with OECD guidelines for chemical testing .

Advanced Research Questions

Q. How does the selectivity of free-radical bromination favor this compound over 1-bromopropane, and what mechanistic insights explain this?

  • Mechanistic Analysis : The high selectivity (97% this compound) arises from the stability of the secondary radical intermediate. Use kinetic studies (e.g., radical trapping) and computational chemistry (DFT calculations) to compare activation energies for primary vs. secondary radical formation .
  • Contradictions : Contrast with chlorination (lower selectivity due to faster, less selective Cl• reactions) and explore solvent effects on radical stability .

Q. What strategies resolve contradictions between in vitro and in vivo toxicity data for this compound?

  • Data Reconciliation : Perform physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro IC50 values to in vivo doses. Assess metabolic differences (e.g., cytochrome P450 activation) using liver microsomes from multiple species .
  • Case Study : Address discrepancies in carcinogenicity data (IARC Group 2A vs. limited human evidence) by integrating genotoxicity assays (e.g., Ames test, Comet assay) with long-term rodent bioassays .

Q. How can researchers assess the environmental mobility and bioaccumulation potential of this compound?

  • Ecotoxicity Testing : Measure soil adsorption coefficients (Kd) via batch equilibrium experiments. Use OECD 305 guideline for bioaccumulation studies in fish (e.g., log BCF <1.9 suggests low accumulation ).
  • Modeling : Apply fugacity models to predict partitioning into air/water/soil and compare with monitoring data near industrial sites .

Q. What experimental frameworks are recommended for evaluating this compound’s carcinogenic risk in occupational settings?

  • Risk Assessment : Combine exposure monitoring (air sampling in workplaces) with biomarker analysis (e.g., urinary bromine metabolites). Use linear no-threshold (LNT) models for low-dose extrapolation, incorporating mechanistic data (DNA adduct formation, oxidative stress markers) .
  • Uncertainty Analysis : Quantify variability in metabolic activation rates and repair mechanisms across populations .

Methodological Guidance

  • Reproducibility : For synthesis and toxicity studies, adhere to the Beilstein Journal’s experimental reporting standards, including detailed protocols in supplementary materials .
  • Data Gaps : Prioritize studies on chronic low-dose exposure effects and interspecies metabolic differences to refine risk assessments .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.